REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:14]=[C:13]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:12]([C:23]([CH3:25])=[CH2:24])=[CH:11][C:10]=1[C:26]([N:28]1[CH2:36][C:35]2[C:30](=[C:31]([CH3:38])[CH:32]=[C:33]([OH:37])[CH:34]=2)[CH2:29]1)=[O:27])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:39](=O)([O-:41])[O-:40].[K+].[K+].Cl.[CH3:46][N:47]([CH3:51])[CH2:48][CH2:49]Cl>CN(C=O)C>[CH2:1]([O:8][C:9]1[CH:14]=[C:13]([O:15][CH2:16][C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)[C:12]([C:23]([CH3:25])=[CH2:24])=[CH:11][C:10]=1[C:26]([N:28]1[CH2:36][C:35]2[C:30](=[C:31]([CH3:38])[CH:32]=[C:33]([O:37][CH2:49][CH2:48][N:47]([CH3:51])[CH3:46])[CH:34]=2)[CH2:29]1)=[O:27])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1.[CH:39]([O-:41])=[O:40] |f:1.2.3,4.5|
|
Name
|
(2,4-bis-benzyloxy-5-isopropenyl-phenyl)-(5-hydroxy-7-methyl-1,3-dihydro-isoindol-2-yl)-methanone
|
Quantity
|
164 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C(=C1)OCC1=CC=CC=C1)C(=C)C)C(=O)N1CC2=C(C=C(C=C2C1)O)C
|
Name
|
|
Quantity
|
112 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
93 mg
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCl)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
112 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
93 mg
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCl)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture maintained at 60° C. for 72 hours
|
Duration
|
72 h
|
Type
|
CUSTOM
|
Details
|
a further 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
at 90° C
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between ethyl acetate and 0.5N aqueous sodium hydroxide
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine (×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a residue which
|
Type
|
CUSTOM
|
Details
|
was purified by preparative HPLC (acidic method)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C(=C1)OCC1=CC=CC=C1)C(=C)C)C(=O)N1CC2=C(C=C(C=C2C1)OCCN(C)C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37 mg | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 256.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |